molecular formula C12H7F3N2O2 B1320655 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde CAS No. 874782-05-5

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde

Cat. No.: B1320655
CAS No.: 874782-05-5
M. Wt: 268.19 g/mol
InChI Key: NOZFDDXUNDCJMA-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde is a chemical compound with the molecular formula C12H7F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and an aldehyde group attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with 4-formylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyrimidine-2-thiol
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZFDDXUNDCJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209704
Record name 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874782-05-5
Record name 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874782-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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